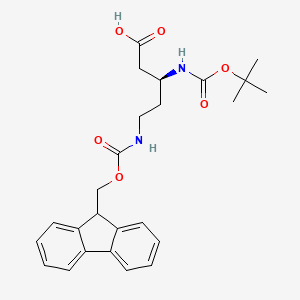

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid typically involves multiple steps:

Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Boc Protection: The carboxyl group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid undergoes several types of reactions:

Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

Coupling: DCC or DIC as coupling reagents.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Deprotected Amino Acid: After removal of protecting groups.

Peptides: Formed through coupling reactions.

Aplicaciones Científicas De Investigación

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is widely used in scientific research:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mecanismo De Acción

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds.

Comparación Con Compuestos Similares

Similar Compounds

(3S)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-aminopentanoic acid: Lacks the Boc protecting group.

(3S)-5-(tert-Butoxycarbonylamino)-3-aminopentanoic acid: Lacks the Fmoc protecting group.

(3S)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

The presence of both Fmoc and Boc protecting groups makes (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid unique. This dual protection allows for selective deprotection and coupling reactions, making it highly versatile in peptide synthesis.

Actividad Biológica

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is a synthetic amino acid derivative that has garnered attention for its potential applications in peptide synthesis and bioconjugation. This compound's unique structural features, including its protecting groups—tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—contribute to its biological activity and reactivity.

- Molecular Formula : C25H30N2O6

- Molecular Weight : 454.52 g/mol

- Chirality : The "S" configuration plays a crucial role in its biological interactions.

Synthesis and Applications

The synthesis of this compound typically involves standard Fmoc chemistry used in solid-phase peptide synthesis (SPPS). Its applications include:

- Peptide Synthesis : Used as a building block for constructing peptides with specific biological functions.

- Bioconjugation : Facilitates the attachment of biomolecules, enhancing the delivery and efficacy of therapeutic agents.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and potential pharmacological properties. Research indicates that derivatives of similar structure often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with amino acid structures can interact with bacterial membranes, leading to antimicrobial effects.

- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.

- Anticancer Activity : Certain peptides synthesized from this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

- Neoglycopeptide Synthesis :

- Peptide Derivatives as Therapeutics :

- Functional Assays :

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features and potential advantages of using this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-3,5-Diaminopentanoic Acid | Contains only one protecting group (Boc) | Simpler structure; less sterically hindered |

| Fmoc-Lysine | Contains an amine group protected by Fmoc | Commonly used in peptide synthesis; versatile |

| N-Beta-Fmoc-Lysine | Similar protecting groups as above | Used in similar applications but lacks delta Boc |

Propiedades

IUPAC Name |

(3S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-16(14-22(28)29)12-13-26-23(30)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJKICPHNOHAJG-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.